molecular formula C12H14N4O3S2 B2943870 3-METHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE CAS No. 1448123-60-1

3-METHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2943870
CAS No.: 1448123-60-1
M. Wt: 326.39
InChI Key: BCOMSPIMUVPAMD-UHFFFAOYSA-N
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Description

3-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,4-thiadiazole-5-carboxamide is a heterocyclic sulfonamide derivative featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a carboxamide-linked 4-sulfamoylphenethyl chain at position 3.

Properties

IUPAC Name

3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S2/c1-8-15-12(20-16-8)11(17)14-7-6-9-2-4-10(5-3-9)21(13,18)19/h2-5H,6-7H2,1H3,(H,14,17)(H2,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOMSPIMUVPAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 2-(4-sulfamoylphenyl)ethylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-METHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-METHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Key Structural Features of the Target Compound :

  • Core : 1,2,4-thiadiazole (5-membered ring with two nitrogen and one sulfur atom).
  • Substituents : Methyl (position 3) and carboxamide-linked 4-sulfamoylphenethyl (position 5).
  • Molecular Weight : ~338.39 g/mol (calculated from C₁₂H₁₄N₄O₃S₂).

Comparisons :

USP Glipizide Related Compound B (6-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide) : Core: Pyrazine (6-membered aromatic ring with two nitrogen atoms). Substituents: Methyl (position 6) and carboxamide-linked 4-sulfamoylphenethyl. Molecular Weight: 320.37 g/mol.

Sulfamoylphenyl Acetamide Derivatives (e.g., Compounds 2–6 from ) :

  • Core : Acetamide backbone.
  • Substituents : Varied amines (e.g., adamantyl, fluorobenzo-thiazolyl).
  • Key Difference : The acetamide core lacks the heterocyclic rigidity of thiadiazole, possibly reducing target selectivity.

Ethyl 2-(2-(3-(Methylthio)-1,2,4-thiadiazol-5-ylthio)acetamido)-4-phenylthiazole-5-carboxylate () : Core: Thiadiazole and thiazole rings. Substituents: Methylthio, thioacetamido, and ethyl ester groups. Molecular Weight: 452.59 g/mol.

Triazine Derivatives (e.g., Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate, ) :

  • Core : 1,2,4-Triazine.
  • Substituents : Chlorophenyl, trifluoromethyl, and ester groups.
  • Key Difference : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce reactivity.
Physicochemical Properties
Compound Core Structure Molecular Weight (g/mol) Key Functional Groups Predicted Solubility
Target Compound 1,2,4-Thiadiazole 338.39 Sulfamoyl, Carboxamide Moderate (polar)
USP Glipizide Related Compound B Pyrazine 320.37 Sulfamoyl, Carboxamide Moderate
Compound 2 () Acetamide ~350 (estimated) Adamantyl, Sulfamoyl Low (lipophilic)
Compound Thiadiazole/Thiazole 452.59 Methylthio, Ester Low (ester)
Triazine 1,2,4-Triazine ~450 (estimated) Trifluoromethyl, Chlorophenyl Very Low
Pharmacological Activity
  • Target Compound : Likely exhibits sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase) due to the sulfamoyl group .
  • USP Glipizide Related Compound B : Pyrazine cores are associated with antidiabetic activity (e.g., glipizide analogs), suggesting possible hypoglycemic effects .
  • Sulfamoylphenyl Acetamides () : Varied substituents may target different enzymes; fluorobenzothiazolyl groups (Compound 6) could enhance antimicrobial activity .
  • Compound : Thioester and thiadiazole groups may confer antibacterial or antifungal properties .

Biological Activity

3-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,4-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazoles, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C13H15N3O4S
  • Molecular Weight: 309.34 g/mol
  • CAS Number: 24477-36-9

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its anticancer properties. The following sections summarize key findings from various studies.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential. This mechanism was observed in studies involving various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
    • Structure-activity relationship (SAR) studies indicate that modifications in the thiadiazole structure can enhance its cytotoxic effects against cancer cells .
  • In Vitro Studies :
    • In a study assessing the cytotoxic effects against human breast carcinoma (MCF-7), the compound demonstrated significant growth inhibition with an IC50 value of approximately 0.28 µg/mL .
    • Another study reported that derivatives of thiadiazoles exhibited potent antiproliferative activity against various cancer cell lines, including lung and colon carcinoma .
  • Case Studies :
    • A recent study evaluated a series of thiadiazole derivatives for their anticancer properties. Among them, compounds similar to this compound showed promising results with IC50 values significantly lower than traditional chemotherapeutic agents like doxorubicin .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Study ReferenceCell LineIC50 Value (µg/mL)Mechanism of Action
MCF-7 (Breast)0.28Apoptosis induction via caspase activation
A549 (Lung)0.52Disruption of mitochondrial function
HT-29 (Colon)0.30Inhibition of cell proliferation

Q & A

Q. How can bibliometric analysis identify gaps in existing research?

  • Methodological Answer :
  • Keyword Mining : Use tools like VOSviewer to map clusters of studies on thiadiazole carboxamides, highlighting under-explored areas (e.g., metabolic stability) .

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